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molecular formula C10H11NO2 B8299455 5-Methoxyindan-1-one oxime

5-Methoxyindan-1-one oxime

Cat. No. B8299455
M. Wt: 177.20 g/mol
InChI Key: ROZVRQXOAGSIOW-UHFFFAOYSA-N
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Patent
US09072313B2

Procedure details

5-Methoxy-2,3-dihydromden-1-one (Ig, 6.17 mmol) was added to a solution of hydroxylamine HCl (730 mg, 10.5 mmol) in 10 ml of water. The mixture was brought up to 70° C. and a solution of sodium acetate (1.4 g, 16.7 mmol) in 7 mL of H2O, 14 ml of MeOH, 3 ml of THF was added. After stirring for 1.5 h at 70° C., 10 ml of H2O was added to produce a precipitate and the suspension was allowed to stir for 2 h. The precipitate was collected by filtration to give 5-methoxy-2,3-dihydroinden-1-one oxime almost quantitatively and was used in the next step without further purification. The oxime (0.5 g, 2.82 mmol) was dissolved in MeOH and a catalytic amount of Raney nickel and 25 mL of ammonia solution in MeOH (7N) was added. The reaction was stirred at r.t. overnight under H2. The slurry was filtered over celite and concentrated in vacuo, diluted with EtOAc, washed with water and brine, dried over MgSO4, filtered, and concentrated in vacuo to give the crude title amine (yield, 45%). The crude amine was used without further purification.
Quantity
6.17 mmol
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=O)[CH2:7][CH2:6]2.Cl.[NH2:14][OH:15].C([O-])(=O)C.[Na+]>O.CO.C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[N:14][OH:15])[CH2:7][CH2:6]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.17 mmol
Type
reactant
Smiles
COC=1C=C2CCC(C2=CC1)=O
Name
Quantity
730 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Name
Quantity
14 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring for 1.5 h at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought up to 70° C.
CUSTOM
Type
CUSTOM
Details
to produce a precipitate
STIRRING
Type
STIRRING
Details
to stir for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC=1C=C2CCC(C2=CC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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